4-Aminonicotinaldehyde dihydrochloride
Overview
Description
4-Aminonicotinaldehyde dihydrochloride is a chemical compound that belongs to the class of aminonicotinaldehydes. It is a yellow crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that similar 4-aminoquinoline compounds, such as chloroquine and amodiaquine, have been used as antimalarial agents, suggesting that 4-aminonicotinaldehyde dihydrochloride may also target the plasmodium parasite .
Mode of Action
Other 4-aminoquinolines are known to inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem which is toxic to the parasite . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
It is known that similar 4-aminoquinoline compounds affect the digestive vacuole of the intraerythrocytic parasite , which could suggest a similar effect for this compound.
Pharmacokinetics
Similar 4-aminoquinoline compounds are known for their extensive distribution in tissues and long elimination half-life .
Action Environment
It is known that similar compounds, such as 4-aminoquinolines, are used in various environments, including those prevalent in malaria-endemic regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminonicotinaldehyde dihydrochloride typically involves the reaction of 4-aminonicotinaldehyde with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include the use of advanced synthesis techniques and purification processes to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Aminonicotinaldehyde dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of this compound .
Scientific Research Applications
4-Aminonicotinaldehyde dihydrochloride is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the development of therapeutic agents due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is utilized in the formulation of pharmaceutical products and drug discovery.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Aminonicotinaldehyde dihydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its solubility in water and ethanol, along with its potential biological activity, distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-aminopyridine-3-carbaldehyde;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBDQWKNONIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679362 | |
Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927891-97-2 | |
Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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